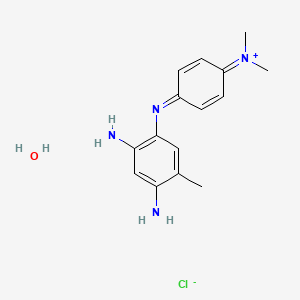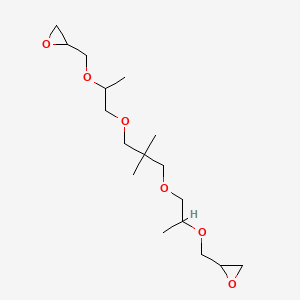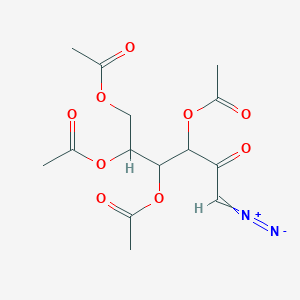
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is a chemical compound with the molecular formula C14H18N2O9 and a molecular weight of 358.305 g/mol . This compound is characterized by the presence of multiple acetoxy groups and a diazo functional group, making it a versatile reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of efficient mixing and temperature control systems ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group into amine or other functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetates .
Scientific Research Applications
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate involves its interaction with molecular targets through its functional groups. The diazo group can participate in cycloaddition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,3,4-Triacetyloxy-6-oxohexyl) acetate: Similar structure but lacks the diazo group.
6-Diazo-5-oxo-L-norleucine (DON): Contains a diazo group and is used in similar biochemical applications
Uniqueness
(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is unique due to the presence of both acetoxy and diazo functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a wide range of chemical transformations and biological interactions .
Properties
CAS No. |
6632-53-7 |
|---|---|
Molecular Formula |
C14H18N2O9 |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2,3,4-triacetyloxy-6-diazo-5-oxohexyl) acetate |
InChI |
InChI=1S/C14H18N2O9/c1-7(17)22-6-12(23-8(2)18)14(25-10(4)20)13(24-9(3)19)11(21)5-16-15/h5,12-14H,6H2,1-4H3 |
InChI Key |
LZAWKFVQTWMVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(=O)C=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


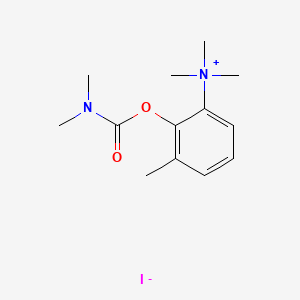
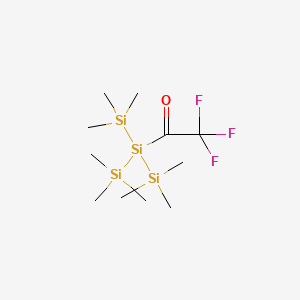
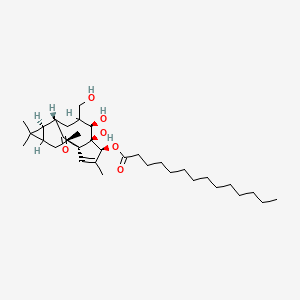
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
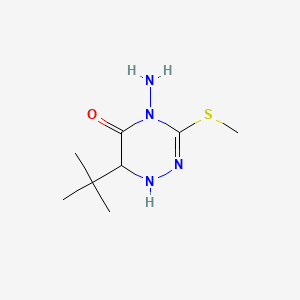
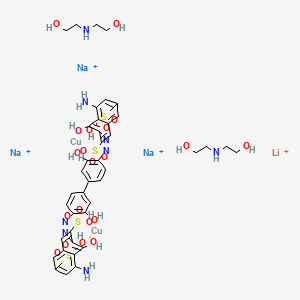
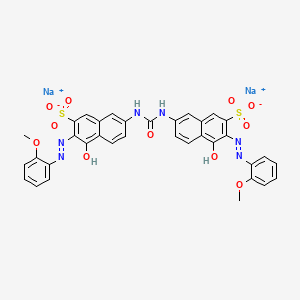
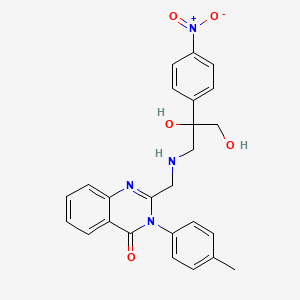
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
